molecular formula C42H67NO10 B13405564 (1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione

(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione

Numéro de catalogue: B13405564
Poids moléculaire: 746.0 g/mol
Clé InChI: RDECBWLKMPEKPM-LEUBSNHMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

“Conserve” is a term that can refer to various compounds depending on the context. in the realm of chemistry, it often refers to a type of fruit preserve made by cooking fruit with sugar. This compound is known for its ability to retain the flavor and nutritional value of the fruit while extending its shelf life. The making of conserves can be more complex than standard jams, requiring precise cooking or steeping times to ensure the flavor is extracted and the sugar penetrates the fruit .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of conserves involves the following steps:

    Selection of Fruit: Fresh, high-quality fruit is chosen to ensure the best flavor and nutritional content.

    Preparation: The fruit is washed, peeled, and cut into appropriate sizes.

    Cooking: The fruit is cooked with sugar and sometimes pectin. The cooking process must be carefully monitored to avoid overcooking, which can lead to a loss of flavor and nutrients.

    Steeping: In some cases, the fruit is steeped in the hot sugar mixture to allow the flavors to meld.

Industrial Production Methods: In industrial settings, the production of conserves involves large-scale equipment and precise control of temperature and cooking times. The process includes:

Types of Reactions:

    Oxidation: Exposure to air can cause oxidation, leading to changes in color and flavor.

    Reduction: The addition of sugar can act as a reducing agent, preserving the fruit’s color and flavor.

    Substitution: The use of different types of sugar (e.g., glucose, fructose) can alter the final product’s texture and taste.

Common Reagents and Conditions:

    Sugar: Acts as a preservative and sweetener.

    Pectin: Used to thicken the conserve.

    Acid (e.g., lemon juice): Helps in setting the conserve and enhancing flavor.

Major Products Formed:

Applications De Recherche Scientifique

Conserves have various applications in scientific research, particularly in food science and nutrition:

Mécanisme D'action

The preservation effect of conserves is primarily due to the high sugar content, which creates an environment that is inhospitable to microbial growth. The sugar draws water out of microbial cells through osmosis, effectively dehydrating and killing them. Additionally, the cooking process destroys most of the microorganisms present in the fruit. The acid (e.g., lemon juice) lowers the pH, further inhibiting microbial growth .

Comparaison Avec Des Composés Similaires

    Jam: Made from crushed fruit and sugar, usually with added pectin.

    Jelly: Made from fruit juice and sugar, with a clear, firm texture.

    Marmalade: A type of preserve made from citrus fruit, including the peel.

Comparison:

Propriétés

Formule moléculaire

C42H67NO10

Poids moléculaire

746.0 g/mol

Nom IUPAC

(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione

InChI

InChI=1S/C42H67NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35?,37+,39+,40-,41-,42+/m1/s1

Clé InChI

RDECBWLKMPEKPM-LEUBSNHMSA-N

SMILES isomérique

CC[C@H]1CCCC([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C

SMILES canonique

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C

Origine du produit

United States

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